PF-4708671

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PF-4708671 involves multiple steps. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

PF-4708671 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Applications De Recherche Scientifique

PF-4708671 has several scientific research applications:

Chemistry: It is used as a reference compound in the study of kinase inhibitors.

Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.

Mécanisme D'action

The compound exerts its effects by selectively inhibiting p70 ribosomal S6 kinase (S6K1). This inhibition occurs with a Ki of 20 nM and an IC50 of 160 nM . S6K1 is a key player in the PI3K/Akt/mTOR signaling pathway, which regulates cell growth, proliferation, and survival. By inhibiting S6K1, the compound can modulate these cellular processes, making it a valuable tool in research and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Staurosporine: A broad-spectrum kinase inhibitor.

Rapamycin: An mTOR inhibitor that also affects the PI3K/Akt/mTOR pathway.

PF-05212384: Another kinase inhibitor with a different target specificity.

Uniqueness

PF-4708671 is unique due to its high selectivity for S6K1, which distinguishes it from other kinase inhibitors that may have broader or different target profiles . This selectivity makes it particularly useful in studies focused on the specific role of S6K1 in various cellular processes .

Activité Biologique

PF-4708671 is a selective and highly specific inhibitor of the p70 ribosomal S6 kinase 1 (S6K1), a key component of the mTOR signaling pathway. This compound has garnered attention for its biological activity, particularly its role in cellular metabolism, neuroprotection, and potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for research and therapy.

Inhibition of S6K1

This compound inhibits S6K1 phosphorylation, which is crucial for regulating cell growth, proliferation, and metabolism. By inhibiting this kinase, this compound disrupts downstream signaling pathways that promote cell growth and survival. The compound has been shown to decrease phosphorylation levels of rpS6 (Ser240/244) in various cell models, indicating effective S6K1 inhibition .

Activation of AMPK

Interestingly, this compound also activates AMP-activated protein kinase (AMPK) independently of S6K1 inhibition. Research indicates that this activation occurs through the direct inhibition of mitochondrial respiratory chain Complex I, leading to increased AMP/ATP ratios and subsequent AMPK activation . This dual action may enhance the metabolic effects of this compound, particularly in contexts where energy homeostasis is disrupted.

Summary of Biological Activity

The following table summarizes the key biological activities associated with this compound:

Neuroprotective Effects

In a study involving hG93A-SOD1 mouse models, this compound was administered at a dosage of 30 mg/kg/day. The results indicated a significant reduction in motoneuron soma volume compared to untreated controls. This suggests that this compound effectively prevents abnormal motoneuron enlargement associated with amyotrophic lateral sclerosis (ALS) .

Metabolic Regulation

Another study examined the effects of this compound on glucose metabolism in muscle and hepatic cells. The compound was found to enhance AMPK activity and promote glucose uptake independent of insulin stimulation. This indicates potential applications for this compound in treating metabolic disorders such as type 2 diabetes .

CNS Injury Recovery

This compound has also been investigated for its role in promoting axon regeneration following central nervous system injuries. In an experimental model with spinal cord injuries, treatment with this compound led to significant locomotor recovery and increased axon counts beyond the injury site, highlighting its potential therapeutic benefits in neurotrauma .

Propriétés

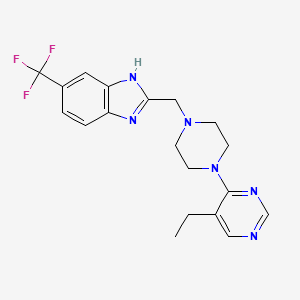

IUPAC Name |

2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLPQCAQRNSVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680074 | |

| Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255517-76-0 | |

| Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255517-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.